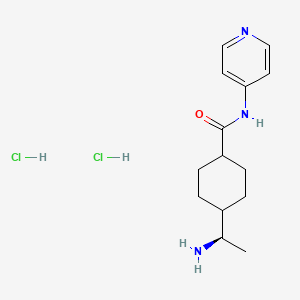

Y-27632 dihydrochloride

Vue d'ensemble

Description

Le chlorhydrate de Y-27632 est un inhibiteur hautement puissant et sélectif de la protéine kinase associée à Rho, contenant une bobine en hélice (ROCK). Il est connu pour sa capacité à inhiber à la fois ROCK1 et ROCK2 en entrant en compétition avec l'ATP pour se lier au site catalytique. Ce composé a été largement utilisé dans la recherche scientifique en raison de ses effets importants sur la survie cellulaire, la différenciation et la reprogrammation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de Y-27632 est synthétisé par une série de réactions chimiques impliquant la formation de la structure cyclohexanecarboxamide. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau cyclohexanecarboxamide : Ceci implique la réaction de l'acide cyclohexanecarboxylique avec une amine pour former la liaison amide.

Introduction du groupe pyridinyle : Le groupe pyridinyle est introduit par une réaction de substitution, où un dérivé de pyridine approprié réagit avec l'intermédiaire cyclohexanecarboxamide.

Formation du sel de dihydrochlorure : La dernière étape consiste à former le sel de dihydrochlorure en faisant réagir la base libre avec de l'acide chlorhydrique

Méthodes de production industrielle

La production industrielle du chlorhydrate de Y-27632 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement purifié par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de Y-27632 subit diverses réactions chimiques, notamment :

Réactions de substitution : L'introduction du groupe pyridinyle est une réaction de substitution clé dans sa synthèse.

Formation de sel : La formation du sel de dihydrochlorure est une étape cruciale dans sa préparation.

Réactifs et conditions courants

Acide cyclohexanecarboxylique : Utilisé dans la formation du noyau cyclohexanecarboxamide.

Dérivés de pyridine : Utilisés dans la réaction de substitution pour introduire le groupe pyridinyle.

Acide chlorhydrique : Utilisé pour former le sel de dihydrochlorure.

Principaux produits

Le principal produit formé par ces réactions est le chlorhydrate de Y-27632 lui-même, qui est un solide blanc à blanc cassé avec une pureté élevée (≥ 98 %) .

Applications De Recherche Scientifique

Stem Cell Research

Y-27632 is widely utilized in stem cell research for its ability to enhance cell survival and promote differentiation. Its applications include:

- Cryopreservation : Y-27632 improves the survival rates of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) during cryopreservation processes. It acts by inhibiting ROCK activity, which is known to induce apoptosis in dissociated cells .

- Cell Reprogramming : When combined with other compounds like CHIR 99021 and RepSox, Y-27632 facilitates the reprogramming of fibroblasts into neurons and cardiomyocytes. This combination enhances the efficiency of generating functional cells from somatic tissues .

- Differentiation : Y-27632 promotes the differentiation of specific cell types from stem cells. For instance, it has been shown to enhance myogenic differentiation in MESP1+ mesodermal cells, as evidenced by increased expression of muscle-specific markers like Myosin Heavy Chain and Myogenin .

Cell Adhesion and Migration Studies

Y-27632 has been extensively studied for its effects on cell adhesion and migration, which are critical for wound healing and tissue regeneration:

- Wound Healing : Research indicates that Y-27632 accelerates wound healing by enhancing cell migration without significantly affecting proliferation rates. In vitro studies demonstrated that cells treated with Y-27632 exhibited improved wound closure compared to control groups .

- Cell Adhesion : The compound promotes better attachment of various cell types to substrates, which is beneficial during the culture of primary cells. For example, it has been shown to increase the yield of corneal endothelial cells (CECs) during their expansion in vitro .

Cancer Research

Y-27632 is also being explored for its potential applications in cancer research:

- Tumor Microenvironment : Studies have indicated that Y-27632 can induce a senescent phenotype in fibroblasts, leading to the secretion of factors that promote tumor growth. This suggests its role in modifying the tumor microenvironment, potentially influencing cancer progression .

Physiological Studies

In physiological studies, Y-27632 has been used to investigate various biological mechanisms:

- Muscle Contraction Studies : The compound has been applied in experiments assessing muscle contractions in rat models. It inhibits contractions induced by acetylcholine and other agents, providing insights into the role of ROCK in muscle physiology .

Data Summary Table

Mécanisme D'action

Y-27632 dihydrochloride exerts its effects by inhibiting Rho-associated protein kinase (ROCK). It competes with ATP for binding to the catalytic site of ROCK1 and ROCK2, thereby inhibiting their activity. This inhibition leads to decreased phosphorylation of downstream targets, affecting various cellular processes such as actin cytoskeleton reorganization, cell adhesion, and migration .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de Y-27632 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de ROCK. Des composés similaires incluent :

Fasudil : Un autre inhibiteur de ROCK avec des applications similaires mais une structure chimique différente.

H-1152 : Un inhibiteur de ROCK plus puissant que le chlorhydrate de Y-27632, mais avec un profil de sélectivité différent.

GSK429286A : Un inhibiteur sélectif de ROCK avec des applications dans la recherche sur le cancer et les maladies cardiovasculaires

Le chlorhydrate de Y-27632 se distingue par ses effets bien documentés sur la survie et la reprogrammation des cellules souches, ce qui en fait un outil précieux en médecine régénérative et en recherche en biologie cellulaire .

Activité Biologique

Y-27632 dihydrochloride is a selective inhibitor of Rho-associated protein kinase (ROCK), specifically targeting ROCK1 and ROCK2. This compound has garnered significant attention in biomedical research due to its diverse biological activities, particularly in cell culture and tissue engineering applications.

Y-27632 exerts its effects by binding to the catalytic site of ROCK1 and ROCK2, inhibiting their kinase activity. The inhibition is competitive and reversible, with reported IC50 values of approximately 140 nM for ROCK1 and varying values for other kinases, including a much lower affinity for protein kinase A (PKA) and protein kinase C (PKC) . The selectivity of Y-27632 makes it a valuable tool for studying Rho signaling pathways.

Biological Activities

1. Cell Survival and Growth:

Y-27632 has been shown to enhance the survival rates of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) during cryopreservation. It promotes optimal growth conditions when used in combination with other compounds such as CHIR 99021 and Forskolin .

2. Effects on Dermal Fibroblasts:

Prolonged treatment with Y-27632 influences human dermal fibroblast (HDF) behavior. Initial exposure promotes cell proliferation; however, extended treatment leads to significant growth inhibition and increased cellular senescence, as evidenced by SA-β-gal staining . This dual effect underscores the compound's potential in modulating cellular aging processes.

3. Tumor Microenvironment Modulation:

Y-27632 has been implicated in altering the tumor microenvironment by inducing a cancer-associated fibroblast (CAF)-like phenotype in HDFs. Conditioned media from Y-27632-treated HDFs significantly promoted the growth of squamous cell carcinoma cells, indicating its role in tumor progression .

4. Wound Healing:

In vitro studies have demonstrated that Y-27632 accelerates wound healing processes independent of cell proliferation. The compound enhances cell migration, which is critical for effective wound closure .

Table 1: Summary of Biological Activities

Case Study 1: Enhancement of Stem Cell Viability

A study highlighted the use of Y-27632 in maintaining hESC viability during cryopreservation. The results indicated a significant increase in cell survival when treated with Y-27632 compared to controls, demonstrating its potential application in regenerative medicine .

Case Study 2: Induction of Senescence

Another investigation focused on HDFs treated with Y-27632, revealing that prolonged exposure led to increased senescence marker expression. This suggests that while Y-27632 can initially promote growth, it may also contribute to cellular aging processes over time .

Propriétés

IUPAC Name |

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H/t10-,11?,12?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDDVXIUIXWAGJ-DDSAHXNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042635 | |

| Record name | Y 27632 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129830-38-2 | |

| Record name | Y 27632 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129830382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Y 27632 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1- carboxamide;hydrate;dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Y-27632 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9828II7F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.